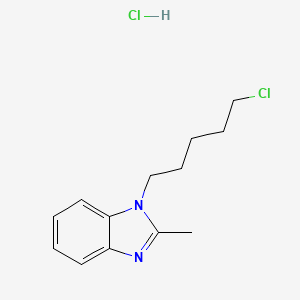

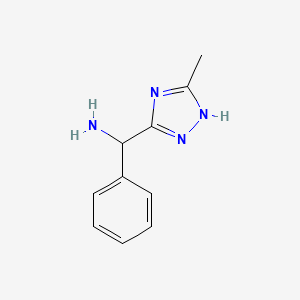

6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione

Descripción general

Descripción

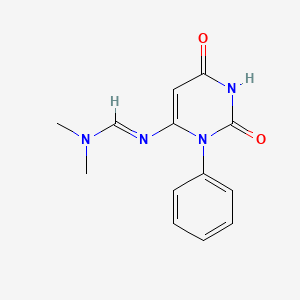

6-(3,4-Dimethoxyphenyl)pyridazine-3(2H)-thione (6-DMPT) is a heterocyclic compound that has recently been studied for its potential applications in various scientific research fields. It is a derivative of pyridazine, a six-membered ring system with two nitrogen atoms in the ring. It is known to have a wide range of applications due to its unique properties and structure.

Aplicaciones Científicas De Investigación

Antioxidant Activity

The compound has demonstrated moderate antioxidant activity, which is crucial in preventing cell damage caused by oxidative stress . Antioxidants are essential for scavenging or regulating the formation and removal of reactive oxygen species (ROS) and reactive nitrogen species (RNS), maintaining a balance necessary for proper physiological function. This property makes it a candidate for further research in developing new antioxidants with potential health benefits.

Synthesis of Monoketone Curcumin Analogue

It serves as an intermediate in the synthesis of monoketone curcumin analogues through the Claisen–Schmidt reaction . These analogues are significant due to their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Intermolecular Cyclization

The compound is involved in intermolecular cyclization processes to produce novel structures with potential pharmacological properties . This application is important in medicinal chemistry for the development of new therapeutic agents.

Design of Piperidine Derivatives

Although not a piperidine derivative itself, the compound’s structural features may inspire the synthesis of piperidine derivatives, which are prominent in pharmaceuticals and alkaloids . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating the compound’s potential influence in drug design.

Biological Activity Studies

The compound can be used in the biological evaluation of potential drugs, especially those containing similar moieties . Its structure could provide insights into the interaction with biological targets, aiding in the discovery of new drugs.

Pharmacological Applications

Given its structural complexity, the compound could be a key subject in pharmacological studies to understand its interaction with various biological systems . This could lead to the identification of new pharmacological activities and therapeutic applications.

Anticancer Research

Due to its antioxidant properties and potential for intermolecular interactions, the compound may be studied for its effects on cancer cells . Research in this area could lead to the development of new anticancer drugs.

Age-Related Disease Prevention

The compound’s antioxidant activity suggests it could play a role in preventing age-related diseases such as arthritis, diabetes, dementia, and others associated with oxidative stress . This application is particularly relevant given the growing interest in improving quality of life and reducing healthcare costs associated with these conditions.

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-15-10-5-3-8(7-11(10)16-2)9-4-6-12(17)14-13-9/h3-7H,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOMAKKLKQKDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide](/img/structure/B1424867.png)

methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)

![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1424870.png)

![2-Chloro-1-{4-[(4-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1424884.png)